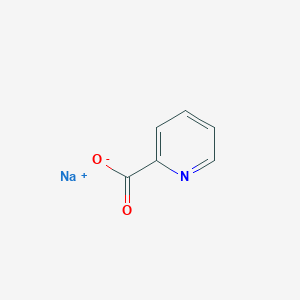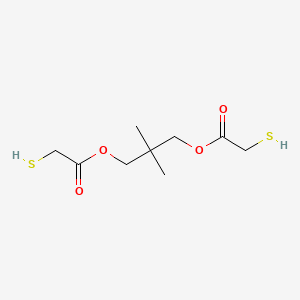![molecular formula C25H32O13 B7824271 methyl (5Z)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B7824271.png)
methyl (5Z)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleuropein is a glycosylated secoiridoid, a type of phenolic bitter compound found in the skin, flesh, seeds, and leaves of green olives. The term oleuropein is derived from the botanical name of the olive tree, Olea europaea. Due to its bitter taste, oleuropein must be removed or decomposed to make olives edible . Oleuropein is known for its potent antioxidant properties and is a major component of olive leaf extract .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oleuropein can be extracted from olive leaves using various methods. Traditional extraction methods include ethanol-modified supercritical extraction with carbon dioxide, conventional methanol extraction, and ultrasonic extraction with deep eutectic solvent . Ball milling-assisted extraction (BMAE) has also been shown to be an efficient approach, with optimal conditions identified for high recovery rates .
Industrial Production Methods: Industrial production of oleuropein typically involves the use of non-conventional treatments such as ultrasound, supercritical fluid, pressurized fluid, microwave-assisted, microchannels, and membranes . These methods enhance the extraction efficiency and purity of oleuropein from olive leaves.
Chemical Reactions Analysis
Types of Reactions: Oleuropein undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. The hydrolysis of oleuropein in alkaline conditions leads to the formation of hydroxytyrosol and elenolic acid .
Common Reagents and Conditions:
Reduction: Reduction reactions of oleuropein are less common but can be performed under specific conditions to yield different derivatives.
Hydrolysis: Alkaline hydrolysis is a common method to break down oleuropein into hydroxytyrosol and elenolic acid.
Major Products Formed:
Hydroxytyrosol: A potent antioxidant derived from the hydrolysis of oleuropein.
Elenolic Acid: Another product of oleuropein hydrolysis, known for its various biological activities.
Scientific Research Applications
Oleuropein has attracted significant scientific attention due to its numerous health benefits and applications in various fields:
Chemistry: Used as a natural antioxidant in various chemical formulations.
Biology: Studied for its antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Investigated for its potential in treating cardiovascular diseases, diabetes, and cancer.
Mechanism of Action
Oleuropein exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Stimulates the expression of intracellular antioxidant enzymes and increases the levels of non-enzymatic antioxidants such as glutathione, α-tocopherol, β-carotene, and ascorbic acid.
Anti-inflammatory Activity: Inhibits the synthesis of pro-inflammatory cytokines and modulates inflammatory pathways.
Antimicrobial Activity: Disrupts cell membranes and peptidoglycan, leading to the inhibition of microbial growth.
Anti-diabetic Activity: Modulates insulin secretion, improves glucose tolerance, and enhances insulin sensitivity.
Comparison with Similar Compounds
Oleuropein belongs to a group of compounds known as secoiridoids. Similar compounds include:
Hydroxytyrosol: A derivative of oleuropein with potent antioxidant properties.
Ligustroside: Another secoiridoid found in olive leaves with similar biological activities.
Angustifolioside B: A glycosylated secoiridoid similar to oleuropein.
Uniqueness of Oleuropein: Oleuropein is unique due to its high abundance in olive leaves and its wide range of biological activities. Its potent antioxidant, anti-inflammatory, and antimicrobial properties make it a valuable compound for various applications in health and industry .
Properties
IUPAC Name |
methyl (5Z)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O13/c1-3-13-14(9-19(29)35-7-6-12-4-5-16(27)17(28)8-12)15(23(33)34-2)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h3-5,8,11,14,18,20-22,24-28,30-32H,6-7,9-10H2,1-2H3/b13-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWGABANNQMHMZ-DXNYSGJVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32619-42-4 |
Source


|
| Record name | 2-(3,4-dihydroxyphenyl)ethyl [2S-(2α,3E,4β)]-3-ethylidene-2-(β-D-glucopyranosyloxy)-3,4-dihydro-5-(methoxycarbonyl)-2H-pyran-4-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














